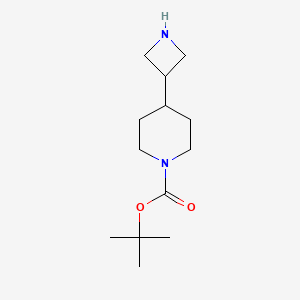

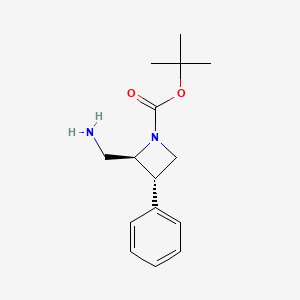

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

Overview

Description

“tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1314703-47-3 . It has a molecular weight of 240.35 . The compound is stored at temperatures below -10°C and is in the form of an oil .

Molecular Structure Analysis

The InChI code for “tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate” is1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

“tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate” is an oil . It is stored at temperatures below -10°C . The compound has a molecular weight of 240.35 .Scientific Research Applications

Janus Kinase 3 (JAK3) Inhibitors

This compound is used in the preparation of JAK3 inhibitors, which are significant for immunosuppression and preventing transplant rejection. These inhibitors are also used in treating various disorders including inflammatory, autoimmune, and cancer .

Hepatitis C Virus (HCV) Protease Inhibitors

It serves as a precursor in the synthesis of a new class of HCV protease inhibitors, which are effective in treating HCV genotype 1 infection .

Aminoglycoside Antibiotics

The compound is instrumental in synthesizing novel aminoglycoside compounds that exhibit antibacterial activity, expanding the arsenal against bacterial infections .

Protease Activated Receptor-1 (PAR-1) Antagonists

Bicyclic himbacine derivatives prepared from this compound act as PAR-1 antagonists and are predicted to inhibit the cannabis (CB2) receptor, offering potential treatments for Acute Coronary Syndrome (ACS), myocardial infarction, thrombotic stroke, or peripheral arterial disease .

Phospho-Inositol 3-Kinase (P13K) Modulators

Bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines derived from this compound, modulate P13K activity. These modulators are useful in treating diseases associated with P13K, including inflammatory disorders, immune-based disorders, and cancer .

Synthesis of Biologically Active Compounds

It is an important intermediate in synthesizing biologically active compounds like crizotinib, which is used in targeted cancer therapies .

Each section provides a unique application of tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate in scientific research, highlighting its versatility and importance in medicinal chemistry.

Safety and Hazards

The compound has several hazard statements: H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-6-4-10(5-7-15)11-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSIMLVTGVEINH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2CNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | |

CAS RN |

1314703-47-3 | |

| Record name | tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-((3-(trifluoromethyl)benzyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2976404.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)

![4-[butyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2976407.png)

![N-butyl-N-methyl-2-(3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)

![1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine](/img/structure/B2976415.png)

![3-Methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2976418.png)

![2-Cyano-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2976422.png)

![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]quinoline](/img/structure/B2976423.png)